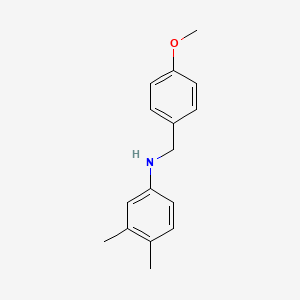

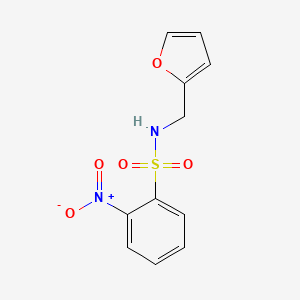

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

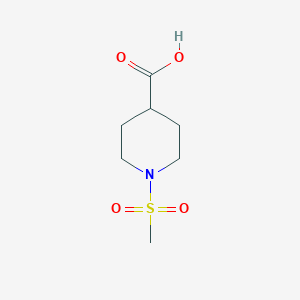

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (5-Cl-3-NP-1,2,4-OD) is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one oxygen atom. It is a versatile building block for organic synthesis, and has been used for the preparation of a range of compounds with a variety of biological and pharmacological activities, such as anti-inflammatory, antioxidant, anti-tumor and anti-HIV activities. In addition, it can be used as a catalyst for organic reactions and as a precursor for the synthesis of various pharmaceuticals.

Aplicaciones Científicas De Investigación

1. Central Nervous System Depressant Activity

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives have been explored for their potential Central Nervous System (CNS) depressant activities. These compounds, due to their -N=C-O- grouping, exhibit diverse biological activities. Specific compounds in this category, such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, have shown promising results in antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).

2. Antimicrobial Properties

1,3,4-oxadiazole-based chalcone derivatives, including those with 5-(3-nitrophenyl)-1,3,4-oxadiazole, have been synthesized as potential antimicrobial agents against multidrug-resistant bacteria and fungi. These derivatives show significant antimicrobial properties, contributing to the development of new treatments against resistant strains (Joshi & Parikh, 2013).

3. Antibacterial Screening

S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have been synthesized and screened for antibacterial activity. These compounds have been tested against various gram-negative and gram-positive bacteria, showing significant activity relative to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).

4. Corrosion Inhibition

Newly synthesized oxadiazole derivatives have been investigated for their efficiency in inhibiting corrosion on mild steel in acidic environments. These derivatives display promising results in protecting metal surfaces, highlighting their potential application in industrial corrosion prevention (Kalia et al., 2020).

5. Cytotoxic Evaluation

Novel derivatives of 1,3,4-oxadiazole containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, revealing some level of cytotoxic activity, indicating potential applications in cancer therapy (Adimule et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFAAOXWAMPIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358342 |

Source

|

| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690988-86-4 |

Source

|

| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

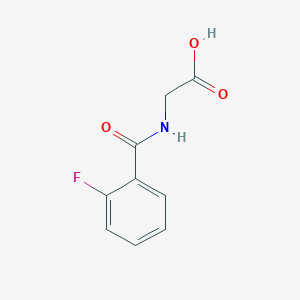

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)

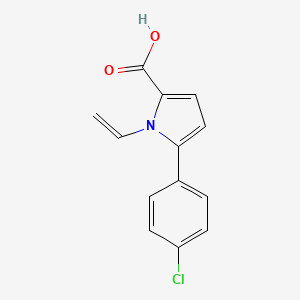

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)